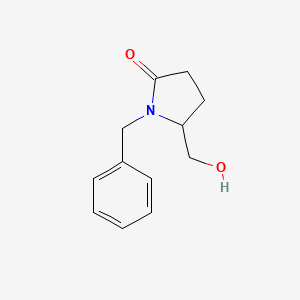

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECBQTBLDLREAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 5 Hydroxymethyl Pyrrolidin 2 One

Critical Analysis of Established Synthetic Pathways for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Established routes to 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one often rely on the modification of readily available precursors, such as pyroglutamic acid, or the cyclization of linear amino acid derivatives. These methods have been foundational in providing access to the molecule, but a critical analysis reveals variations in their stereochemical control, efficiency, and adherence to green chemistry principles.

Stereoselective Synthesis Approaches to 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Achieving stereochemical control at the C5 position is paramount, as the biological activity of chiral molecules is often dependent on a specific enantiomer. The most common and effective strategy for the stereoselective synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one involves the use of a chiral pool starting material, most notably (S)-pyroglutamic acid, a naturally occurring and inexpensive chiral synthon. acadpubl.eunih.gov

The synthesis commences with the protection of the nitrogen atom of the pyroglutamate (B8496135), often as a carbamate, such as a benzyloxycarbonyl (Cbz) group. This is followed by the selective reduction of the C5-carboxylic acid functional group. Reagents like borane (B79455) complexes or lithium borohydride (B1222165) (LiBH₄) are typically employed to reduce the acid or its corresponding ester to the primary alcohol, yielding the desired hydroxymethyl group. nih.gov The final step involves N-alkylation with benzyl (B1604629) bromide in the presence of a base to install the N-benzyl group, or if the nitrogen is not protected, direct N-benzylation can be achieved. The stereochemistry of the starting pyroglutamic acid is retained throughout this sequence, providing access to the enantiomerically pure (S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. For instance, a synthetic route starting from S-pyroglutamic acid can lead to derivatives like Benzyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate in high yield. nih.gov

Comparative Analysis of Yields, Efficiency, and Green Chemistry Principles in 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one Synthesis

Another established method utilizes the reaction of donor-acceptor (DA) cyclopropanes with benzylamines, which proceeds through a Lewis acid-catalyzed ring-opening, followed by lactamization. nih.govmdpi.com This approach offers a convergent route to the pyrrolidinone core.

Below is a comparative analysis of these pathways.

Interactive Data Table: Comparison of Synthetic Pathways

| Feature | Pathway A: Chiral Pool (from Pyroglutamic Acid) | Pathway B: Itaconic Acid Condensation | Pathway C: DA Cyclopropane (B1198618) Annulation |

| Starting Materials | (S)-Pyroglutamic acid, Benzyl halide | Itaconic acid, Benzylamine | 2-Arylcyclopropane-1,1-dicarboxylate, Benzylamine |

| Key Steps | Reduction of carboxylic acid, N-benzylation | Condensation/cyclization, Functional group manipulation | Lewis acid-catalyzed ring opening, Lactamization |

| Stereocontrol | Excellent (retains starting material chirality) | Creates a racemic mixture unless chiral auxiliaries are used | Can be stereoselective depending on substrate and catalyst |

| Typical Overall Yield | Good to High (e.g., 86% for a key reduction step) nih.gov | Moderate | Moderate to Good (up to 70% for related structures) nih.gov |

| Green Chemistry Analysis | Pros: Uses a renewable starting material. Cons: Often employs hazardous reducing agents (e.g., LiBH₄) and solvents; may require protecting groups, lowering atom economy. | Pros: Readily available starting materials. Cons: High reaction temperatures (energy intensive), use of solvents like toluene, often requires multiple steps for functionalization. uran.ua | Pros: Catalytic method reduces stoichiometric waste. Cons: Requires synthesis of specialized cyclopropane precursors, uses metal catalysts (e.g., Nickel, Ytterbium) and chlorinated solvents (e.g., DCE). nih.gov |

Novel Catalytic Strategies for the Preparation of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Recent advancements have focused on catalytic methods to improve the efficiency and selectivity of pyrrolidinone synthesis, moving away from stoichiometric reagents. These novel strategies include organocatalysis and transition metal catalysis.

Organocatalytic Routes to the Pyrrolidinone Core

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the construction of the pyrrolidinone core, organocatalytic Michael additions are particularly relevant. Chiral pyrrolidine-based catalysts, such as proline and its derivatives, can catalyze the conjugate addition of aldehydes or ketones to nitroalkenes or other Michael acceptors. nih.gov This reaction can establish the C4 and C5 stereocenters of the pyrrolidine (B122466) ring with high enantioselectivity. The resulting functionalized linear product can then be elaborated into the target 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one through a series of steps, including reductive cyclization of the nitro group and reduction of an ester or aldehyde at the C5 position. While this represents a multi-step process, the initial organocatalytic step provides a robust method for establishing the core stereochemistry without relying on a chiral pool starting material.

Transition Metal-Catalyzed Transformations in 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one Synthesis

Transition metal catalysis offers diverse and efficient pathways for forming the C-N and C-C bonds necessary for the pyrrolidinone skeleton. mdpi.com A notable example is the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes. nih.gov In this method, a Lewis acidic transition metal catalyst, such as nickel perchlorate (B79767) (Ni(ClO₄)₂) or ytterbium triflate (Y(OTf)₃), activates the cyclopropane ring. nih.gov This activation facilitates a nucleophilic attack by benzylamine, leading to the opening of the three-membered ring to form a γ-amino ester intermediate. This intermediate then undergoes in-situ lactamization to yield the pyrrolidinone ring system. nih.govmdpi.com This catalytic transformation is efficient and allows for the construction of the N-benzyl and C5-substituent bonds in a convergent manner. Further modification of the C5-substituent, if not already a hydroxymethyl precursor, would be necessary to arrive at the final target molecule.

Flow Chemistry and Continuous Processing in 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs, offering significant advantages in terms of safety, scalability, and process control. thieme-connect.deunimi.it

The application of flow chemistry to the synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one could address several challenges found in batch synthesis. For instance, reactions that are highly exothermic or that involve unstable intermediates can be managed more safely due to the small internal volume of the reactor and superior heat transfer capabilities. thieme-connect.de Furthermore, purification can be streamlined by integrating packed beds of supported reagents or scavengers directly into the flow path, which remove byproducts or excess reagents continuously. unimi.it

A potential flow synthesis could involve pumping a solution of a suitable precursor, such as an N-benzylated glutamic acid derivative, through a heated reactor coil containing a packed-bed catalyst for cyclization and reduction. This approach allows for precise control over reaction time, temperature, and pressure, leading to higher consistency and potentially improved yields. The continuous nature of the process facilitates automated production and easier scale-up by simply running the system for a longer duration, rather than using larger, more hazardous reaction vessels. thieme-connect.de This methodology aligns well with green chemistry principles by potentially reducing solvent usage and improving energy efficiency. uniroma1.it

Chemoenzymatic Synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

The integration of enzymatic methods into organic synthesis provides powerful tools for the construction of chiral molecules with high enantiopurity. For the synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, particularly its enantiomerically pure forms, chemoenzymatic strategies offer significant advantages over traditional chemical methods by enabling highly selective transformations under mild reaction conditions. The primary chemoenzymatic approaches involve enzymatic kinetic resolution of a racemic mixture of the target alcohol or the asymmetric reduction of a prochiral precursor ketone.

One of the most effective and widely employed chemoenzymatic methods for obtaining enantiomerically enriched alcohols is enzymatic kinetic resolution (EKR). This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. In the context of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, a racemic mixture of the alcohol can be resolved through lipase-catalyzed transesterification.

A closely related successful application of this strategy has been demonstrated in the synthesis of the nootropic drug (S)-Nebracetam. The key step in this synthesis involves the kinetic resolution of the racemic hydroxylactam, (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one, a structural analog of the target compound. researchgate.netunimi.it In this process, a lipase (B570770) from Burkholderia cepacia (lipase PS-D) is used to selectively acetylate the (R)-enantiomer in the presence of an acyl donor, such as vinyl acetate. researchgate.netunimi.it This leaves the desired (S)-alcohol unreacted and allows for the separation of the two enantiomers. This established methodology provides a strong precedent for a similar resolution of racemic 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one.

The general reaction scheme for the lipase-catalyzed kinetic resolution of racemic 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one is depicted below. The lipase selectively acylates one enantiomer, yielding an ester and the unreacted, enantiomerically enriched alcohol. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion.

Table 1: Lipases Commonly Employed in the Kinetic Resolution of Chiral Alcohols

| Enzyme | Source Organism | Common Acyl Donors | Typical Solvents |

| Lipase PS-D | Burkholderia cepacia | Vinyl acetate, Isopropenyl acetate | 1,4-Dioxane, Toluene, Hexane |

| Novozym 435 | Candida antarctica lipase B (immobilized) | Vinyl acetate, Acetic anhydride (B1165640) | Tetrahydrofuran (THF), Toluene |

| Amano Lipase AK | Pseudomonas fluorescens | Vinyl acetate, Ethyl acetate | Diisopropyl ether, Acetonitrile |

| Candida rugosa lipase (CRL) | Candida rugosa | Vinyl acetate, Butyric anhydride | Heptane, Chloroform |

An alternative chemoenzymatic route to enantiopure 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one involves the asymmetric reduction of a prochiral precursor, such as 1-benzyl-5-(formyl)pyrrolidin-2-one. This transformation can be achieved with high stereoselectivity using alcohol dehydrogenases (ADHs) or other ketoreductases (KREDs). These enzymes, often utilizing nicotinamide (B372718) cofactors like NADH or NADPH, deliver a hydride to the carbonyl group from a specific face, thereby establishing the desired stereocenter at the newly formed alcohol.

The feasibility of this approach is supported by studies on the enzymatic reduction of similar cyclic ketones. For instance, alcohol dehydrogenase from the yeast Geotrichum capitatum has been successfully used for the asymmetric reduction of N-benzyl-3-pyrrolidinone to the corresponding (S)-N-benzyl-3-pyrrolidinol with excellent enantiomeric excess (>99.9%) and yield. nih.gov This demonstrates the potential of ADHs to effectively reduce substituted N-benzyl pyrrolidinone scaffolds, suggesting that a suitable reductase could be identified or engineered for the highly selective reduction of 1-benzyl-5-(formyl)pyrrolidin-2-one to either the (S)- or (R)-enantiomer of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one.

Table 2: Research Findings on Analogous Chemoenzymatic Reactions

| Substrate | Enzyme | Reaction Type | Key Findings | Reference |

| (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Burkholderia cepacia lipase (PS-D) | Kinetic Resolution (Acetylation) | Successful resolution yielding (S)-alcohol and (R)-acetate with excellent enantioselectivity (>99% ee) and ~49% conversion. | researchgate.netunimi.it |

| N-benzyl-3-pyrrolidinone | Geotrichum capitatum alcohol dehydrogenase | Asymmetric Reduction | Production of (S)-N-benzyl-3-pyrrolidinol with >99.9% enantiomeric excess and >99.9% yield. | nih.gov |

Chemical Reactivity and Transformations of 1 Benzyl 5 Hydroxymethyl Pyrrolidin 2 One

Functional Group Interconversions of the Hydroxymethyl Moiety in 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

The primary alcohol of the hydroxymethyl group is a versatile handle for introducing a variety of functional groups through several key reactions.

Oxidation and Reduction Reactions

The hydroxymethyl group is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid, contingent on the chosen reagents and reaction conditions. For instance, biooxidation using enzymes such as (5-hydroxymethyl)furfural oxidase (HMFO) can selectively oxidize benzylic alcohols to their corresponding benzaldehydes. researchgate.net This suggests a parallel enzymatic route to 1-benzyl-5-formylpyrrolidin-2-one. Conventional chemical oxidants are also effective for this purpose.

While specific literature on the reduction of the hydroxymethyl group in this particular compound is scarce, standard protocols for converting primary alcohols to methyl groups are applicable.

Table 1: Oxidation and Reduction of the Hydroxymethyl Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Oxidation to Aldehyde | (5-Hydroxymethyl)furfural oxidase (HMFO) | 1-Benzyl-5-formylpyrrolidin-2-one |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄, Jones reagent) | 1-Benzyl-2-oxopyrrolidine-5-carboxylic acid |

Esterification and Etherification Reactions

The hydroxymethyl group readily participates in esterification and etherification, which are fundamental reactions for primary alcohols. Esterification is typically accomplished by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base. For etherification, the Williamson ether synthesis is a common approach, involving the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide.

Table 2: Esterification and Etherification of the Hydroxymethyl Moiety

| Reaction | Reagents and Conditions | Product Example |

|---|---|---|

| Esterification | Acetyl chloride, pyridine | (1-Benzyl-2-oxopyrrolidin-5-yl)methyl acetate |

Reactions Involving the Pyrrolidinone Ring System of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

The pyrrolidinone ring can undergo reactions that modify the nitrogen atom or alter the ring structure itself.

N-Alkylation and N-Acylation Reactions

The nitrogen atom within the pyrrolidinone ring is part of an amide, rendering it generally non-nucleophilic. Consequently, further N-alkylation or N-acylation reactions are challenging under typical conditions. The synthesis of N-substituted pyrrolidin-2-ones often proceeds by reacting primary amines with precursors like donor-acceptor cyclopropanes, which constructs the pyrrolidinone ring with the desired N-substituent already incorporated. nih.govmdpi.com

Ring-Opening and Ring-Expansion Reactions

Ring-expansion of pyrrolidine (B122466) derivatives serves as a synthetic pathway to functionalized piperidines. researchgate.net Converting the hydroxymethyl group into a proficient leaving group, such as a mesylate, can trigger a ring-expansion. For example, treating 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with nucleophiles can yield 3-substituted 1-benzylpiperidines. researchgate.net

The pyrrolidinone ring can be opened under forcing conditions, such as strong acid or base hydrolysis of the amide bond, which would produce the corresponding γ-amino acid derivative.

Table 3: Ring-Expansion of the Pyrrolidinone Ring

| Reaction | Reagents and Conditions | Product |

|---|

Electrophilic and Nucleophilic Aromatic Substitution on the Benzyl (B1604629) Moiety of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

The benzyl group offers a platform for aromatic substitution reactions, enabling additional functionalization.

The benzyl group activates the aromatic ring for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. Standard EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.comyoutube.com

Conversely, nucleophilic aromatic substitution (NAS) on the benzyl group is generally not viable because the benzene (B151609) ring is electron-rich and lacks the strong electron-withdrawing groups necessary to facilitate such reactions. youtube.comyoutube.com

Table 4: Electrophilic Aromatic Substitution on the Benzyl Moiety

| Reaction | Reagents and Conditions | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrobenzyl)-5-(hydroxymethyl)pyrrolidin-2-one and 1-(2-Nitrobenzyl)-5-(hydroxymethyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromobenzyl)-5-(hydroxymethyl)pyrrolidin-2-one and 1-(2-Bromobenzyl)-5-(hydroxymethyl)pyrrolidin-2-one |

Derivatization Strategies for Structure-Activity Relationship Studies of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one Analogues

The exploration of the chemical space around 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one is pivotal for understanding how structural modifications influence its biological activity. Derivatization strategies primarily focus on the functional groups of the molecule to generate a library of analogues for SAR studies.

The hydroxyl group at the 5-position is a prime target for modification. Its conversion to ethers and esters can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile. For instance, the Mitsunobu reaction offers a reliable method for the synthesis of various N-benzyl-5-substituted pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol. researchgate.net This reaction allows for the introduction of a wide range of substituents, including those containing pyrazole (B372694) and imidazole (B134444) moieties, which are of interest for their potential biological activities. researchgate.net

Another key derivatization point is the aromatic ring of the benzyl group. Substituents can be introduced onto this ring to probe electronic and steric effects on biological targets. The synthesis of analogues with substituted benzyl groups can be achieved by starting with appropriately substituted benzylamines in the initial synthesis of the pyrrolidinone ring system. researchgate.net

The lactam nitrogen and the adjacent carbonyl group, while generally stable, can also be subjects of chemical transformation, although this is less common in typical SAR studies focused on rapid analogue generation.

A summary of potential derivatization points on 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one for SAR studies is presented below:

| Position | Functional Group | Potential Modifications | Rationale for SAR |

| C5-CH₂OH | Hydroxymethyl | Etherification, Esterification, Azide (B81097) formation | Explore changes in polarity, hydrogen bonding, and introduce new functional handles. |

| Benzyl Ring | Phenyl | Introduction of electron-donating or -withdrawing groups | Investigate electronic and steric effects on target binding. |

| N1 | Lactam Nitrogen | - | Generally conserved to maintain the core pyrrolidinone scaffold. |

| C2 | Lactam Carbonyl | - | Typically conserved as a key pharmacophoric feature. |

These derivatization strategies enable a systematic exploration of the chemical space around the 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one core, facilitating the identification of analogues with improved potency and selectivity.

Library Synthesis of Pyrrolidinone Derivatives

The generation of a library of pyrrolidinone derivatives based on the 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one scaffold is a key strategy for efficient drug discovery. Combinatorial chemistry and parallel synthesis are powerful approaches to rapidly produce a large number of diverse yet structurally related compounds. routledge.comwikipedia.org

A common approach to library synthesis involves solid-phase synthesis, where the starting material is anchored to a polymer support, allowing for the use of excess reagents and simplified purification. wikipedia.org For a 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one-based library, the hydroxymethyl group can be attached to a solid support, followed by a series of reactions to introduce diversity. Alternatively, the core scaffold can be synthesized in solution and then diversified in parallel.

The "split-and-pool" synthesis strategy is particularly effective for creating large combinatorial libraries. wikipedia.org In the context of our target compound, a solid-phase-bound pyroglutaminol derivative could be split into multiple portions, with each portion undergoing a different chemical transformation, such as acylation of the hydroxyl group with a variety of carboxylic acids. The portions are then pooled, mixed, and split again for the next diversification step, for example, modification of the benzyl ring. This process can generate a vast number of unique compounds. nih.gov

An example of a reaction scheme for the parallel synthesis of a library of 1-benzyl-5-(acyloxymethyl)pyrrolidin-2-one derivatives is outlined below:

| Step | Reaction | Reagents | Purpose |

| 1 | Immobilization (optional) | Resin with a suitable linker | Facilitates purification. |

| 2 | Acylation | A diverse set of carboxylic acids, coupling agents (e.g., DCC, HATU) | Introduce a variety of R¹ groups at the 5-position. |

| 3 | Modification of Benzyl Ring | e.g., Suzuki coupling with various boronic acids (if a suitable handle is present on the benzyl ring) | Introduce a variety of R² groups. |

| 4 | Cleavage from Resin | Cleavage cocktail (e.g., TFA) | Release the final compounds. |

This combinatorial approach allows for the systematic exploration of the effects of different substituents at various positions of the 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one scaffold, accelerating the identification of lead compounds with desired biological activities.

Bioconjugation Chemistry of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Bioconjugation, the covalent linking of a molecule to a biomolecule such as a protein or a polymer, is a critical tool in modern chemical biology and drug delivery. nih.gov 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one can be functionalized to enable its attachment to larger entities, thereby modifying their properties or directing them to specific biological targets.

The primary hydroxyl group of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one is the most convenient handle for introducing functionalities suitable for bioconjugation. This can be achieved through a two-step process: activation of the hydroxyl group and subsequent reaction with a bifunctional linker.

For example, the hydroxyl group can be converted to a more reactive leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile like sodium azide to yield 1-benzyl-5-(azidomethyl)pyrrolidin-2-one . The azide group is a versatile functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient and specific conjugation to molecules containing a terminal alkyne. nih.gov

Alternatively, the hydroxyl group can be reacted with a linker that already contains a reactive moiety for bioconjugation. For instance, reaction with a linker containing an N-hydroxysuccinimide (NHS) ester would introduce a functionality capable of reacting with primary amines on proteins to form stable amide bonds. nih.gov

A hypothetical strategy for the bioconjugation of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one to a protein is outlined in the table below:

| Step | Transformation | Purpose |

| 1 | Functionalization of the pyrrolidinone | Convert the hydroxyl group to a reactive handle (e.g., azide, alkyne, or NHS ester). |

| 2 | Bioconjugation Reaction | React the functionalized pyrrolidinone with a biomolecule (e.g., a protein with available lysine (B10760008) residues or a bio-orthogonal handle). |

| 3 | Purification | Remove unreacted components to isolate the bioconjugate. |

These bioconjugation strategies enable the use of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives in a wide range of applications, from targeted drug delivery to the development of novel biomaterials.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Hydroxymethyl Pyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

A standard analysis would involve ¹H and ¹³C NMR spectroscopy to identify all unique proton and carbon environments. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the diastereotopic benzylic methylene (B1212753) protons, the methine proton at the C5 chiral center, the methylene protons of the hydroxymethyl group, and the two diastereotopic methylene protons within the pyrrolidinone ring (C3 and C4). Similarly, the ¹³C NMR spectrum would display resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the chiral C5 carbon, the hydroxymethyl carbon, and the two aliphatic ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one (Note: These are estimated values and require experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C=O (C2) | - | ~175-177 | Carbonyl carbon, deshielded. |

| CH₂ (C3) | ~2.2 - 2.5 | ~30-32 | Ring methylene protons. |

| CH₂ (C4) | ~1.9 - 2.2 | ~22-25 | Ring methylene protons. |

| CH (C5) | ~3.8 - 4.1 | ~58-61 | Chiral center methine. |

| -CH₂OH | ~3.5 - 3.8 | ~63-66 | Hydroxymethyl group. |

| N-CH₂-Ph | ~4.4 - 5.0 (diastereotopic) | ~48-50 | Benzylic methylene. |

| Aromatic CH (ortho, meta, para) | ~7.2 - 7.4 | ~127-129 | Phenyl ring protons. |

| Aromatic C (ipso) | - | ~136-138 | Substituted phenyl carbon. |

2D NMR Techniques for Complete Assignment (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and elucidate the precise connectivity, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be expected between the C5-H and the C4-H₂ protons, and between the C4-H₂ and C3-H₂ protons, confirming the spin system of the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s), for instance, linking the proton signal at ~4.0 ppm to the C5 carbon at ~60 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. Key NOE correlations would be expected between the benzylic protons and protons on the pyrrolidinone ring, particularly C5-H, which would help define the orientation of the benzyl group relative to the ring.

Dynamic NMR Studies of Conformational Preferences

The pyrrolidinone ring is not planar and can exist in various envelope or twist conformations. Furthermore, rotation around the N-CH₂ bond of the benzyl group may be hindered. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide information on these conformational dynamics. If the rate of interconversion between different conformers is slow on the NMR timescale, separate signals for each conformer might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these line-shape changes allows for the calculation of the energy barriers (ΔG‡) associated with conformational interchange, such as ring flipping or rotation of the benzyl substituent.

Vibrational Spectroscopy of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is sensitive to functional groups and intermolecular interactions.

The FT-IR and Raman spectra of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one would be characterized by several key vibrational bands:

O-H Stretch: A broad band in the FT-IR spectrum, typically around 3400 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. The position and shape of this band are highly sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the ring and methylene groups would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp band in the FT-IR spectrum, typically between 1670-1690 cm⁻¹, corresponding to the amide carbonyl (lactam) stretching vibration. This is one of the most characteristic bands in the spectrum.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzyl group's aromatic ring.

CH₂ Bending: Scissoring and wagging modes for the various CH₂ groups would appear in the 1470-1250 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the lactam ring is expected in the 1300-1200 cm⁻¹ region.

C-O Stretch: The stretching vibration of the primary alcohol C-O bond would be visible in the 1050-1150 cm⁻¹ range.

Table 2: Expected Key Vibrational Frequencies for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopy Method |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3500 | FT-IR (strong, broad) |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR (medium), Raman (strong) |

| Aliphatic C-H stretch | 2850 - 3000 | FT-IR (strong), Raman (strong) |

| C=O stretch (amide I) | 1670 - 1690 | FT-IR (very strong) |

| Aromatic C=C stretch | 1450 - 1600 | FT-IR (variable), Raman (strong) |

| C-N stretch | 1200 - 1300 | FT-IR (medium) |

| C-O stretch (primary alcohol) | 1050 - 1150 | FT-IR (strong) |

Correlation with Molecular Conformations

The exact frequencies of vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's conformation. Different ring puckering conformations or rotamers of the benzyl group would result in slightly different vibrational spectra. By comparing experimental spectra with those predicted from computational chemistry calculations (e.g., using Density Functional Theory, DFT) for different possible conformers, it is possible to determine the most stable conformation in the solid state (FT-IR/Raman of solids) or solution.

Analysis of Hydrogen Bonding Networks

The presence of a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one molecules can associate into dimers or larger aggregates. This interaction is readily studied by FT-IR spectroscopy. The O-H stretching band of a hydrogen-bonded alcohol is typically broader and shifted to a lower frequency (red-shifted) compared to a "free" non-bonded O-H group. Similarly, the C=O stretching frequency may also experience a slight red shift upon hydrogen bonding. By studying the spectra in solvents of varying polarity and at different concentrations, the nature and strength of these hydrogen bonding networks can be investigated.

Chiroptical Spectroscopy of Enantiopure 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Since 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one possesses a stereocenter at the C5 position, it exists as a pair of enantiomers: (S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one and (R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for characterizing these enantiopure forms.

The primary chiroptical spectroscopy technique for this molecule would be Electronic Circular Dichroism (ECD). ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, which are unique to a specific enantiomer. The ECD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.

The chromophores in this molecule responsible for the ECD signal are the phenyl group of the benzyl substituent and the n→π* transition of the amide carbonyl group. The sign and intensity of the Cotton effects are highly dependent on the three-dimensional arrangement of these chromophores and their interaction with the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific configuration (e.g., the S-isomer), the absolute configuration of the enantiopure sample can be unequivocally determined. This combined experimental and theoretical approach is a powerful tool for stereochemical assignment.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule such as 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, which possesses a stereocenter at the 5-position of the pyrrolidinone ring, CD spectroscopy would be an ideal tool for determining its absolute configuration. This is typically achieved by comparing the experimentally obtained CD spectrum with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers. A conclusive match allows for the unambiguous assignment of the absolute configuration.

Despite the suitability of this method, a thorough search of scientific literature and spectroscopic databases has not yielded any published CD spectra or related studies for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. Therefore, no specific data or research findings can be reported here.

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is another potent chiroptical spectroscopy method that provides detailed information about the absolute configuration and conformational properties of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared radiation. An application of VCD to 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one would offer insights into its solution-state conformation and stereochemistry by comparing the experimental VCD spectrum with theoretical spectra generated via computational methods like Density Functional Theory (DFT).

However, a comprehensive literature search reveals no published VCD analyses for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. Consequently, there is no experimental data or detailed research findings to present in this section.

X-ray Crystallography and Solid-State Characterization of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one and its Complexes

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one would provide unequivocal information regarding its molecular structure, including bond lengths, bond angles, absolute configuration, and intermolecular interactions in the solid state. The analysis of co-crystals or complexes could further elucidate its interaction with other molecules.

A search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), shows no deposited crystal structures for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one or any of its complexes. While structural data for some derivatives of 1-benzylpyrrolidin-2-one are available, the specific compound of interest has not been characterized by this method in any publicly accessible research.

Due to the absence of specific research data for the aforementioned analytical techniques for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, no data tables can be generated.

Computational and Theoretical Studies on 1 Benzyl 5 Hydroxymethyl Pyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in understanding the intrinsic electronic properties of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one.

Frontier Molecular Orbital Analysis

A Frontier Molecular Orbital (FMO) analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For instance, in many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO resides on electron-deficient parts of the structure.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one (Note: This table is for illustrative purposes only, as no published data exists.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map would provide a visual representation of the charge distribution on the molecule's surface. This map is color-coded to indicate electron-rich areas (typically colored red or orange), which are prone to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. For 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, one could hypothesize that the oxygen atom of the carbonyl group and the hydroxyl group would exhibit a negative electrostatic potential, while the hydrogen atoms of the hydroxyl and methylene (B1212753) groups might show a positive potential.

Conformational Analysis and Molecular Dynamics Simulations of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions.

Energy Landscape Mapping

A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating the rotatable bonds—such as the one connecting the benzyl (B1604629) group to the pyrrolidinone ring and the bond to the hydroxymethyl group—an energy landscape can be mapped. This would reveal the global minimum energy conformation and other low-energy conformers that might be populated at room temperature. The relative energies of these conformers would dictate the molecule's preferred shape.

Solvent Effects on Conformation

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one in different solvent environments (e.g., in water or a non-polar solvent). These simulations track the movements of all atoms over time, providing insights into how the solvent influences the conformational flexibility and the stability of different conformers. For a molecule with a hydroxyl group, it is expected that a polar solvent like water would form hydrogen bonds, potentially stabilizing conformers where the hydroxyl group is exposed.

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico docking studies are a cornerstone of modern drug discovery and molecular biology. These computational techniques predict how a molecule (a ligand) might bind to the active site of a protein or other macromolecular target. If 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one were to be investigated for potential biological activity, molecular docking simulations would be performed against relevant protein targets. The results would provide a predicted binding pose and an estimated binding affinity, which helps to prioritize compounds for further experimental testing. The benzyl group, the carbonyl oxygen, and the hydroxymethyl group would all be potential points of interaction (e.g., hydrophobic interactions, hydrogen bonding) within a protein's binding pocket.

Table 2: Hypothetical Molecular Docking Results for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one with a Generic Kinase Target (Note: This table is for illustrative purposes only, as no published data exists.)

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | Data not available | Data not available |

| Hydrogen Bonds Formed | Data not available | Data not available |

Docking Studies with Relevant Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies on 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one are not extensively documented in publicly available literature, research on structurally related derivatives provides valuable insights into its potential biomolecular interactions. For instance, derivatives of 1-benzylpyrrolidin-2-one have been investigated for their nootropic effects by targeting receptors in the central nervous system. nuph.edu.ua

One area of investigation has been the interaction of pyrrolidinone derivatives with acetylcholine (B1216132) receptors, which are crucial for cognitive functions like memory and learning. uran.ua Docking studies on 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which share the core 1-benzylpyrrolidin-2-one structure, have been performed against muscarinic acetylcholine receptors (mAChR). uran.ua These studies suggest that such compounds can form stable complexes within the orthosteric site or at allosteric modulation sites of the receptor, indicating their potential to act as agonists or positive allosteric modulators. uran.ua The interactions are typically stabilized by hydrogen bonds and hydrophobic interactions.

Another relevant target is the 5-lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways. Docking experiments on a series of 2-pyrrolidinone (B116388) derivatives have shown that the pyrrolidinone template significantly contributes to their inhibitory properties against LOX. nih.gov The studies revealed that the placement of acidic moieties at a specific distance and orientation within the enzyme's active site is crucial for effective inhibition. nih.gov

The following table illustrates typical data obtained from docking studies of related pyrrolidinone derivatives.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 4-(aminomethyl)-1-(2-chlorobenzyl)pyrrolidin-2-one | Muscarinic Acetylcholine Receptor (M1) | -8.5 | TYR106, ASN382, TRP157 | uran.ua |

| 4-(aminomethyl)-1-(3-bromobenzyl)pyrrolidin-2-one | Muscarinic Acetylcholine Receptor (M1) | -8.8 | TYR106, ASN382, TRP157 | uran.ua |

| A 2-pyrrolidinone derivative | 5-Lipoxygenase (LOX) | Not specified | Not specified | nih.gov |

This table is illustrative and based on data for structurally related compounds.

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Molecular mechanics (MM) methods are computational techniques that use classical physics to model the potential energy surface of a molecule. These methods are valuable for studying the conformational landscape of flexible molecules like 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one and for simulating their dynamic behavior.

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid approach that combines the accuracy of quantum mechanics for a small, critical part of the system (e.g., the ligand and the active site of an enzyme) with the efficiency of molecular mechanics for the larger, less critical part (e.g., the rest of the protein and solvent).

While specific MM or QM/MM studies on 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one are not readily found in the literature, these methods are fundamental in the computational analysis of drug-receptor interactions. For the derivatives of 1-benzylpyrrolidin-2-one mentioned in the docking studies, MM-based simulations are often used to refine the docked poses and to calculate the binding free energies. These simulations can provide a more dynamic picture of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein.

For example, in the study of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives with mAChRs, molecular dynamics simulations (a method based on molecular mechanics) would be the next logical step after docking to assess the stability of the predicted binding modes over time and to compute more accurate binding affinities. uran.ua

QSAR (Quantitative Structure-Activity Relationship) Modeling of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds.

Although no specific QSAR studies have been published for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives, QSAR modeling has been successfully applied to other classes of pyrrolidinone-containing compounds and other structurally related molecules. For instance, 2D and 3D-QSAR studies have been conducted on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors. nih.gov These studies utilized methods like genetic function approximation-multi-linear regression (GFA-MLR), artificial neural networks (GFA-ANN), comparative molecular field analysis (CoMFA), and comparative similarity indices analysis (CoMSIA) to build predictive models. nih.gov

Similarly, QSAR studies on 2-(benzyl)imidazoline analogs as serotonin (B10506) receptor ligands have highlighted the importance of lipophilicity at certain positions for receptor affinity. researchgate.net These studies demonstrate the utility of QSAR in identifying key molecular descriptors that govern the biological activity of a class of compounds.

A hypothetical QSAR study on a series of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives might involve synthesizing a library of analogs with variations at the benzyl and hydroxymethyl positions and then correlating their measured biological activity with calculated molecular descriptors.

The table below illustrates the types of descriptors that are typically used in QSAR studies.

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic properties of the molecule, which are important for electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, which are crucial for fitting into a binding site. |

| Hydrophobic | LogP, Water solubility | Describes the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Shape indices | Numerical descriptors of molecular topology, which can be correlated with various biological activities. |

This table provides examples of descriptors used in QSAR modeling.

Mechanistic Biological Activity Studies of 1 Benzyl 5 Hydroxymethyl Pyrrolidin 2 One

Molecular Mechanism of Hemoglobin Allosteric Modulation by 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

extensive review of published research reveals no studies dedicated to the molecular mechanism of hemoglobin allosteric modulation by 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. While the pyrrolidinone scaffold is of interest in medicinal chemistry for its diverse biological activities, this specific derivative does not appear to have been investigated for its effects on hemoglobin function. nih.govmalayajournal.org

In Vitro Binding Studies with Hemoglobin

No data from in vitro binding studies, such as measurements of binding affinity, stoichiometry, or identification of binding sites between 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one and hemoglobin, are available in the current scientific literature.

Spectroscopic Investigations of Hemoglobin Conformational Changes Induced by 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

There are no published spectroscopic investigations, including but not limited to circular dichroism, fluorescence spectroscopy, or nuclear magnetic resonance spectroscopy, that analyze conformational changes in hemoglobin induced by 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one.

Kinetic Analysis of Oxygen Affinity Modulation by 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

A search for kinetic analyses of oxygen affinity modulation, such as the effect of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one on the oxygen dissociation curve of hemoglobin, yielded no relevant results. The potential for this compound to act as an allosteric modulator of hemoglobin's oxygen-carrying capacity remains unexamined.

Interaction with Cellular Components Beyond Hemoglobin

Investigations into the interaction of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one with other cellular components are also absent from the scientific literature.

In Vitro Studies on Red Blood Cell Integrity and Morphology (excluding clinical human trial data)

No in vitro studies on the effects of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one on red blood cell integrity, such as hemolysis assays, or on erythrocyte morphology have been found. The biocompatibility of this compound with red blood cells is therefore unknown.

Receptor Binding Profiling and Enzyme Inhibition Assays

There is no publicly available data from receptor binding profiling or enzyme inhibition assays for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. While other pyrrolidinone derivatives have been explored for their interactions with various receptors and enzymes, this specific compound's activity profile has not been reported. nih.gov

Structure-Activity Relationship Studies for Hemoglobin Modulation Potential of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one Analogues

Extensive literature searches did not yield specific studies on the structure-activity relationship (SAR) of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one analogues concerning their potential for hemoglobin modulation. Research on small molecules that modulate hemoglobin function is an active area, particularly in the context of diseases like sickle cell disease. nih.govnih.gov The primary mechanism for many of these modulators involves stabilizing the high-oxygen-affinity R-state of hemoglobin, thus preventing the polymerization of sickle hemoglobin. nih.govmdpi.com Compounds such as aromatic aldehydes, thiols, and Michael addition compounds have been investigated for their ability to covalently or non-covalently bind to hemoglobin and allosterically modulate its oxygen affinity. nih.govmdpi.com However, the pyrrolidinone scaffold of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one has not been identified in the reviewed literature as a core structure for hemoglobin modulators.

Influence of Substituent Effects on Modulation Efficacy

There is no available data from scientific literature detailing the influence of substituent effects on the hemoglobin modulation efficacy of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one analogues. SAR studies on other classes of hemoglobin modulators have shown that the nature and position of substituents can significantly impact activity. For instance, in the case of aromatic aldehydes, substituents on the aromatic ring can influence the reactivity of the aldehyde group, which forms a Schiff base with the N-terminal valine of hemoglobin's α-chains. nih.gov For other classes of compounds, substituents can affect binding affinity to specific sites on the hemoglobin molecule through hydrophobic, hydrogen bonding, or other non-covalent interactions. nih.gov Without experimental data on 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one and its derivatives, any discussion on the influence of its benzyl (B1604629) or hydroxymethyl groups, or other potential substituents, on hemoglobin modulation would be purely speculative.

Stereochemical Influence on Biological Activity

No studies were found that investigated the stereochemical influence of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one on its potential biological activity related to hemoglobin modulation. The C5 position of the pyrrolidin-2-one ring in this compound is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. Stereochemistry is known to be a critical factor in the biological activity of many pharmaceuticals, as different enantiomers can exhibit distinct interactions with chiral biological macromolecules like proteins. nih.gov For a molecule to modulate hemoglobin, it would need to bind to a specific site, and this binding is often stereoselective. However, in the absence of any research on the interaction of either enantiomer of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one with hemoglobin, it is not possible to provide information on the stereochemical influence on this specific biological activity.

Potential Applications of 1 Benzyl 5 Hydroxymethyl Pyrrolidin 2 One As a Research Tool and Chemical Precursor

Utilization of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one in Material Science Research

The pyrrolidinone scaffold, a key feature of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, is instrumental in the development of advanced materials, particularly in the creation of chiral hybrid materials. Research has demonstrated the synthesis of organic-inorganic porous chiral hybrid materials that incorporate pyrrolidine (B122466) building units. acs.org While a direct derivative, (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol, was used in one such study, the underlying principles apply to the title compound, which serves as a synthon for such structures. acs.org

These materials are synthesized to perform specific functions, such as enabling asymmetric chemical reactions in a heterogeneous catalysis setup. acs.org The process involves grafting the chiral pyrrolidine derivative onto an inorganic support, like silica, to create a stable, reusable catalyst. The thermal stability of these hybrid materials is a critical factor for their practical application. For instance, thermogravimetric analysis has shown that the silyl (B83357) pyrrolidine fragments in such a hybrid material remain stable at temperatures between 200 °C and 400 °C. acs.org The incorporation of the chiral organic component, like the pyrrolidinone structure, is crucial for inducing stereocontrol in chemical transformations. acs.org

Furthermore, the broader pyrrolidinone family, in the form of polyvinylpyrrolidone, is used as a capping or stabilizing agent for nanomaterials, such as graphene, due to its amphiphilic nature. nih.gov This highlights the general utility of the pyrrolidone moiety in controlling the formation and stability of advanced material structures. nih.gov

Table 7.1: Properties of Pyrrolidine-Based Chiral Hybrid Materials

| Property | Description | Research Finding |

|---|---|---|

| Catalysis Type | Heterogeneous Asymmetric Catalysis | Designed to perform asymmetric Michael additions with high stereocontrol. acs.org |

| Structure | Organic-Inorganic Hybrid | Chiral pyrrolidine units are chemically bonded to a porous inorganic framework. acs.org |

| Thermal Stability | High | The organic pyrrolidine fragments are stable in a range of 200 °C to 400 °C. acs.org |

| Chiral Component | Pyrrolidine Derivative | A derivative, (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol, serves as the chiral source. acs.org |

Role of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one as a Chiral Building Block in Asymmetric Synthesis

The most prominent and well-documented application of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one is its role as a chiral building block in asymmetric synthesis. clearsynth.combldpharm.com Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are fundamental in pharmaceuticals and agrochemicals, where often only one enantiomer provides the desired biological activity. acs.org The synthesis of enantiomerically pure compounds is therefore a critical endeavor in modern chemistry. acs.org

(S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, also known as N-benzyl-L-pyroglutamol, is derived from S-pyroglutamic acid, a readily available natural chiral synthon. mdpi.comnih.gov This compound provides a pre-existing stereocenter at the C5 position, which can be transferred through subsequent reactions to build more complex chiral molecules without the need for a difficult enantioselective step. Its utility is recognized in its classification by chemical suppliers as a key component for asymmetric synthesis. clearsynth.combldpharm.com

Researchers have utilized this and related pyrrolidinone structures as versatile chiral building blocks for the synthesis of various target molecules, including alkaloids. mdpi.comnih.gov The synthetic strategy often involves modifications at the hydroxyl group or other parts of the molecule while retaining the crucial stereochemistry at C5. mdpi.com The benzyl (B1604629) group on the nitrogen atom serves as a protecting group that can be removed later in a synthetic sequence if needed. acs.org

Table 7.2: Examples of Chiral Pyrrolidine-Based Building Blocks in Synthesis

| Building Block | Starting Material | Application/Target Molecule |

|---|---|---|

| (S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one | S-Pyroglutamic Acid | General chiral synthon for optically active compounds. clearsynth.commdpi.com |

| Ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate | Acyclic Amino Ester | Versatile chiral building block for alkaloid synthesis. nih.gov |

| Pyrrolidine Derivatives | 2,3-O-iso-propylidene-D-erythronolactol | Synthesis of new chiral pyrrolidines for organocatalysis. nih.gov |

Applications in Agrochemical and Industrial Chemistry (non-therapeutic contexts)

The principles of enantioselective synthesis are of paramount importance in the agrochemical industry, where the chirality of a molecule can dictate its efficacy and environmental impact. acs.org As a readily available chiral building block, 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one has significant potential as a precursor for complex, optically active agrochemicals. The demand for enantiomerically pure compounds in this sector is continuously growing to develop more effective and selective herbicides, pesticides, and fungicides with reduced environmental load. acs.org

While specific, large-scale industrial or agrochemical products directly synthesized from 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one are not extensively documented in public literature, its value lies in its foundational role. The pyrrolidinone ring is a structural feature in various biologically active molecules. The ability to introduce this ring with a defined stereochemistry makes the title compound a valuable starting point for the discovery and development of new industrial and agrochemical products. Its application would be in the early, research-and-development phase to construct libraries of chiral compounds for screening.

The broader class of 1,5-substituted pyrrolidin-2-ones is recognized as being pharmacologically important, and efficient methods for their synthesis are actively being developed. nih.gov This interest extends to industrial applications where precise molecular architecture is key to function.

Development of Novel Analytical Probes Incorporating the 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one Scaffold

The pyrrolidinone scaffold, the core of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, has emerged as a valuable structural element in the design of novel analytical probes, particularly for biological and environmental sensing. While probes directly using the title compound are not widely reported, the closely related L-pyroglutamic acid has been successfully incorporated into highly sensitive and selective fluorescent probes. researchgate.netresearchgate.net

These probes are designed to detect specific enzymes, such as Pyroglutamate (B8496135) Aminopeptidase 1 (PGP-1), which is a biomarker for inflammation. nih.govresearchgate.net The design strategy involves linking the L-pyroglutamic acid moiety to a fluorophore. researchgate.net In the presence of the target enzyme, the pyroglutamate ring is cleaved, triggering a change in the fluorescence signal (e.g., turning on or shifting the wavelength), which allows for real-time imaging and quantification of enzyme activity in cells and even in vivo. nih.govresearchgate.net

In a different application, the pyrrolidine ring has been fused to other molecules, like chlorin (B1196114), and incorporated into Metal-Organic Frameworks (MOFs) to create advanced sensors. mdpi.com These composite materials have been used for the optical detection of gases like nitrogen dioxide (NO2), where the pyrrolidine-fused chlorin provides the photophysical properties necessary for sensing. mdpi.com This demonstrates the versatility of the pyrrolidine scaffold in creating recognition sites for a range of analytes, from enzymes to small gas molecules.

Table 7.3: Analytical Probes Based on the Pyrrolidinone/Pyroglutamate Scaffold

| Probe Type | Scaffold Used | Analyte Detected | Sensing Mechanism |

|---|---|---|---|

| Near-Infrared Fluorescent Probe | L-pyroglutamic acid | Pyroglutamate Aminopeptidase 1 (PGP-1) | Enzyme-triggered cleavage of the pyroglutamate releases the fluorophore. researchgate.net |

| Long-Wavelength Fluorescent Probe | L-pyroglutamic acid | Pyroglutamate Aminopeptidase 1 (PGP-1) | Detection of enzyme up-regulation during cellular inflammatory response. researchgate.net |

| Fluorescence Imaging Probe | Custom PGP-1 substrate | Pyroglutamate Aminopeptidase 1 (PGP-1) | Differentiation between thyroiditis and thyroid cancer. nih.gov |

| MOF-Based Optical Sensor | Pyrrolidine-fused chlorin | Nitrogen Dioxide (NO2) gas | The probe is embedded in a MOF@PDMS film; detection causes emission quenching. mdpi.com |

Future Research Directions and Unexplored Avenues for 1 Benzyl 5 Hydroxymethyl Pyrrolidin 2 One

Investigation of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research on 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one and its analogs is expected to prioritize sustainability and efficiency. Current methods, while effective, often leave room for improvement in terms of environmental impact and atom economy. acs.org Promising avenues for exploration include the development of one-pot multicomponent reactions, which can streamline synthesis and reduce waste. acs.orgrsc.org

Key areas for future investigation include:

Green Catalysis: Employing citric acid or other biodegradable catalysts in green solvents like ethanol (B145695) represents a more environmentally benign approach to synthesizing pyrrolidinone derivatives. rsc.org

Advanced Methodologies: The use of ultrasound irradiation or continuous-flow photochemical processes can significantly shorten reaction times and improve yields, making the synthesis faster and cleaner. rsc.orgchemrxiv.org A modular, three-step strategy using a photochemical silane-mediated radical alkylation and cyclization cascade has shown promise for creating diverse lactams under additive-free conditions. chemrxiv.org

Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that proceed without the need for metal catalysts or other harmful reagents is a significant goal. acs.org For instance, a novel method for the one-step synthesis of densely functionalized pyrrolidinones utilizes a simple base treatment, is scalable, and starts from widely available materials. acs.org

Expanded Substrate Scope: Research should focus on expanding the range of starting materials to create a wider library of derivatives. organic-chemistry.org This includes developing straightforward routes from donor-acceptor cyclopropanes and various primary amines, which can be achieved through a Lewis acid-catalyzed opening followed by in situ lactamization. nih.gov

These approaches aim to create more efficient, scalable, and environmentally friendly methods for producing this important class of compounds. acs.orgorganic-chemistry.org

Elucidation of Broader Biological Targets and Pathways

The pyrrolidinone scaffold is a privileged structure found in a wide array of pharmaceuticals, including nootropic agents like piracetam (B1677957) and drugs for central nervous system disorders. nih.govwikipedia.orguran.uanih.gov Derivatives have shown diverse pharmacological effects, including antibacterial, anticonvulsant, and anti-diabetic activities. researchgate.netresearchgate.net However, the full biological potential of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives is likely yet to be realized.

Future research should aim to identify and validate novel biological targets beyond the currently known ones. Potential areas of exploration include:

Anti-Angiogenesis: A related compound, YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole], has demonstrated the ability to inhibit endothelial cell functions and neovascularization, suggesting that derivatives of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one could be investigated as potential anti-angiogenic agents for cancer therapy. nih.gov

Neurological and Psychiatric Disorders: Given that benzyl (B1604629) derivatives isolated from fungi have shown binding affinity for human opioid and cannabinoid receptors, new derivatives could be designed and screened for activity at these targets, which are implicated in pain and various central nervous system disorders. nih.gov

Infectious Diseases: The rise of antibacterial resistance necessitates novel therapeutic strategies. mdpi.com The pyrrolidinone core could be used to design inhibitors of critical bacterial enzymes, such as Penicillin-Binding Protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Metabolic Diseases: Pyrrolidine (B122466) derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), α-amylase, and α-glucosidase, making them attractive candidates for the development of new anti-diabetic agents. researchgate.net Further exploration of this scaffold could yield more potent and selective inhibitors.

Systematic screening of diverse libraries of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives against a wide panel of biological targets will be crucial for uncovering new therapeutic applications. unipa.itresearchgate.net

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactivity

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. numberanalytics.com The application of advanced spectroscopic techniques for real-time, in situ monitoring of the synthesis of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one and its derivatives can provide unprecedented insights into reaction pathways, intermediates, and byproduct formation. researchgate.netacs.org

Future research should leverage the following advanced techniques:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for monitoring reactions directly in the NMR tube. nih.gov This technique can track the conversion of reactants to products in real-time, helping to elucidate complex reaction mechanisms, as demonstrated in the synthesis of other pyrrolidine and piperidine (B6355638) compounds. acs.org Recent software developments can even analyze spectra with significant peak overlap and non-ideal lineshapes, enhancing the robustness of this method. nih.gov

Time-Resolved and 2D-IR Spectroscopy: Techniques like Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy allow for the study of reaction dynamics on ultrafast timescales by probing the vibrational modes of molecules. numberanalytics.com This can provide a detailed understanding of molecular structural changes during a reaction. numberanalytics.com

Hyphenated and Miniaturized Systems: Combining chromatography with IR spectroscopy (chromatography-IR) can help identify intermediates in complex reaction mixtures. numberanalytics.com Furthermore, the use of microfluidics and lab-on-a-chip devices enables reaction monitoring on a miniature scale, increasing the speed of analysis and reducing sample consumption. numberanalytics.comspectroscopyonline.com

The integration of these techniques will facilitate a deeper understanding of the chemical transformations involved in pyrrolidinone synthesis, leading to more controlled and efficient manufacturing processes.

Design and Synthesis of Advanced Functional Materials Based on the Pyrrolidinone Core

The applications of the pyrrolidinone scaffold are not limited to pharmaceuticals. The unique electronic and structural properties of this lactam moiety make it a promising building block for the creation of advanced functional materials. nih.gov

Future research efforts could be directed towards:

Organic Electronics: The lactam group is known for its strong electron-withdrawing nature, a desirable characteristic for building high-performance semiconductors. nih.gov Pyrrolidinone derivatives could be incorporated into polymers, similar to diketopyrrolopyrrole (DPP)-based polymers, for use in organic field-effect transistors (OFETs) and organic solar cells. nih.gov The adjustable framework of the pyrrolidinone core allows for fine-tuning of electronic properties. nih.gov

Biofunctional Materials: The hydroxymethyl group on the 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one scaffold provides a convenient handle for further chemical modification. This functionality can be leveraged to create biocompatible and biodegradable polymers. nih.gov For example, the core structure could be integrated into polylactide copolymers, and the pendant hydroxyl groups could be used to attach biological molecules like peptides. nih.gov Such materials could be used to fabricate surfaces that enhance the adhesion of specific cell types, opening up applications in tissue engineering and medical implants. nih.gov

Biosensors: Functionalized pyrrolidinone derivatives could serve as recognition elements in cell-free biosensors. mdpi.com These systems, which harness cellular machinery without the constraints of living cells, can be designed to detect a wide range of analytes, from clinical biomarkers to environmental pollutants. mdpi.com

By exploring these avenues, researchers can expand the utility of the pyrrolidinone core beyond its traditional role in medicinal chemistry into the realm of materials science.

Deepening Computational Models for Predictive Design of Derivatives

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. uran.uamdpi.com For 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one, these methods can accelerate the design-synthesize-test cycle by predicting the properties and activities of novel derivatives before they are synthesized.

Key areas for future computational research include:

Molecular Docking and Simulation: To guide the search for new bioactive compounds, molecular docking can predict the binding affinity and mode of interaction between pyrrolidinone derivatives and specific biological targets, such as enzymes like PBP2a or α-glucosidase. researchgate.netmdpi.com Molecular dynamics (MD) simulations can further explore the stability of these ligand-protein complexes and provide insights into their conformational behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of pyrrolidinone derivatives and their biological activity, helping to identify key structural features required for potency.

Artificial Intelligence and Machine Learning: The integration of AI and machine learning (ML) algorithms can be used to analyze large datasets from high-throughput screening and spectroscopic analysis. spectroscopyonline.com These models can identify complex patterns, predict reaction outcomes, and forecast the molecular behavior of new derivatives with high accuracy, thereby optimizing the search for effective new compounds. numberanalytics.comspectroscopyonline.com

By deepening these computational models, research can become more targeted and efficient, reducing the time and resources required to discover new derivatives of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one with desired properties.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one?

The compound is synthesized via a multi-step process involving:

- Reduction of L-pyroglutamic acid with NaBH₄ to yield 5(S)-(hydroxymethyl)pyrrolidin-2-one.

- Cyclization with benzaldehyde using p-toluenesulfonic acid to form a perhydropyrrolooxazolone intermediate.

- Alkylation with 2-cyclohexenyl bromide in the presence of LDA (lithium diisopropylamide) in THF, followed by reduction with LiAlH₄ to finalize the structure .

Key considerations : Reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and purification via column chromatography are critical for yield optimization.

Q. What analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the pyrrolidinone ring and substituents (e.g., benzyl and hydroxymethyl groups).

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., exact mass 219.1259 g/mol) and fragmentation patterns .

- X-ray Crystallography : To resolve stereochemistry and verify spatial arrangements (e.g., ORTEP diagrams in Figure 3 of ) .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMSO, THF) due to its lactam ring and hydroxymethyl group .

- Stability : Sensitive to prolonged exposure to light and heat. Store under inert conditions (argon or nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives?

Stereochemical configuration (e.g., R/S enantiomers) directly impacts interactions with biological targets. For example: